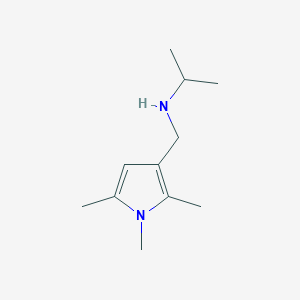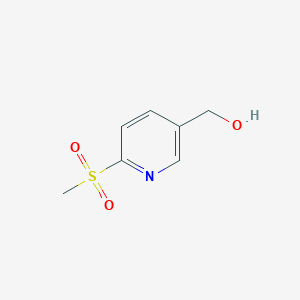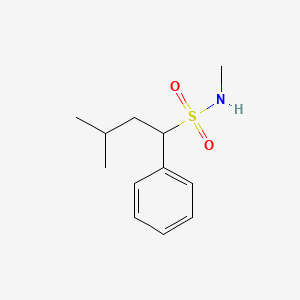![molecular formula C19H18F2N4OS B2829535 4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1203265-25-1](/img/structure/B2829535.png)
4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains fluorobenzyl and fluorobenzo[d]thiazol groups, which suggests that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a central piperazine ring, with the 4-fluorobenzyl group and the 4-(6-fluorobenzo[d]thiazol-2-yl) group attached to opposite nitrogens on the ring. The carboxamide group would be attached to the 1-position of the piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, the piperazine ring, and the carboxamide group. Fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles. The piperazine ring might be involved in acid-base reactions, while the carboxamide group could participate in various condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross cell membranes. The piperazine ring and carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .科学的研究の応用
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in the agrochemical industry. TFMP derivatives, including the compound , are used to protect crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s properties and the pyridine ring contribute to the biological activity of these compounds. As research continues, we expect to discover novel applications for TFMP in drug development .
Veterinary Products
Beyond human medicine, TFMP derivatives also play a role in veterinary applications. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds offer potential therapeutic benefits for animals, thanks to their unique chemical properties .
Intermediate Synthesis
TFMPs serve as valuable intermediates in organic synthesis. Researchers use them to construct more complex molecules, making them essential in drug discovery and other chemical processes .
Vapor-Phase Reactions
The vapor-phase reaction of TFMPs is an area of interest. Understanding their behavior under specific conditions can lead to innovative applications in materials science and catalysis .
Electrophysiology
While not directly related to the compound , it’s worth noting that electrophysiology studies often involve fluorescent dyes. For instance, Fluo-4 AM, a cell-permeant calcium indicator, is widely used in neuroscience and cell biology research .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to note that many fluorinated compounds are potentially hazardous due to the high reactivity of fluorine .
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. It could potentially be of interest in the field of medicinal chemistry, given the presence of structural features common in many pharmaceutical drugs .
特性
IUPAC Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-14-3-1-13(2-4-14)12-22-18(26)24-7-9-25(10-8-24)19-23-16-6-5-15(21)11-17(16)27-19/h1-6,11H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYWMLWDOHOVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)
![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)


![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)
![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)
